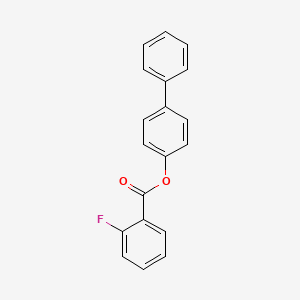

(4-phenylphenyl) 2-fluorobenzoate

Description

(4-Phenylphenyl) 2-fluorobenzoate is an ester derivative of 2-fluorobenzoic acid, featuring a biphenyl (4-phenylphenyl) group esterified at the carboxylic acid position. For instance, Kartogenin (2-[(4-phenylphenyl)carbamoyl]benzoic acid) shares the 4-phenylphenyl substituent but differs in functional groups, highlighting the role of ester vs. carbamoyl linkages in solubility and bioactivity .

Properties

CAS No. |

300405-86-1 |

|---|---|

Molecular Formula |

C19H13FO2 |

Molecular Weight |

292.3 g/mol |

IUPAC Name |

(4-phenylphenyl) 2-fluorobenzoate |

InChI |

InChI=1S/C19H13FO2/c20-18-9-5-4-8-17(18)19(21)22-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |

InChI Key |

MJUWGKGNELOGFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-phenylphenyl) 2-fluorobenzoate typically involves the esterification of 2-fluorobenzoic acid with 4-phenylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-phenylphenyl) 2-fluorobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted aromatic compounds .

Scientific Research Applications

(4-phenylphenyl) 2-fluorobenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Mechanism of Action

The mechanism of action of (4-phenylphenyl) 2-fluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological targets .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The biphenyl group in (4-phenylphenyl) 2-fluorobenzoate introduces steric bulk and hydrophobicity, contrasting with smaller substituents in analogs like methyl 4-acetyl-2-fluorobenzoate (C10H9FO3, MW 196.18) . Key comparisons include:

*Calculated based on structural analogs.

The biphenyl group likely reduces solubility in polar solvents compared to methyl or ethoxycarbonyl analogs. This aligns with evidence showing that bulky aromatic substituents (e.g., in AdTPP phosphines) weaken host-guest interactions in supercritical CO2 due to reduced hydrophobic effects .

Degradation Pathways

2-Fluorobenzoate esters may hydrolyze to release 2-fluorobenzoic acid, which is anaerobically degraded by bacteria like Pseudomonas spp. via defluorination pathways . The biphenyl group’s hydrophobicity could slow hydrolysis compared to methyl esters, prolonging environmental persistence.

Key Research Findings

Synthetic Routes: Analogous esters (e.g., ethyl 4-(2-fluorophenyl)butanoate) are synthesized via refluxing with acid catalysts, followed by column chromatography . Similar methods may apply to this compound.

Fluorine Reactivity : Fluorine’s electron-withdrawing effect stabilizes the ester bond, but bulky substituents may hinder enzymatic or chemical hydrolysis .

Thermodynamic Stability : Host-guest studies suggest that polar supercritical phases (e.g., CO2) weaken interactions for bulky aromatic compounds, impacting applications in drug delivery or catalysis .

Biological Activity

(4-Phenylphenyl) 2-fluorobenzoate, a fluorinated aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its significance in pharmacology and environmental science.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluorobenzoic acid with phenyl-containing reagents under controlled conditions. The following general reaction scheme outlines the process:

- Reagents : 2-Fluorobenzoic acid, phenylboronic acid, or corresponding phenyl derivatives.

- Catalysts : Palladium or nickel catalysts are often used to facilitate the coupling reaction.

- Conditions : The reaction is generally conducted in an inert atmosphere (e.g., nitrogen) at elevated temperatures.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest a promising profile for further development as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential utility in treating inflammatory diseases.

Case Study 1: Environmental Impact

Research into the environmental degradation of this compound revealed that it undergoes biotransformation in activated sludge systems. A study monitored the degradation rates and identified metabolites that persist in the environment, raising concerns about its ecological footprint.

- Study Parameters :

- Concentration: Spiked at 500 ppm.

- Duration: Monitored over 80 days.

- Findings: Approximately 40% degradation with persistent metabolites detected via HPLC analysis.

Case Study 2: Pharmacological Screening

A comprehensive screening of various derivatives of fluorinated benzoates, including this compound, was conducted to evaluate their cytotoxicity against cancer cell lines. The results indicated selective cytotoxic effects on certain cancer types while sparing normal cells, highlighting its potential as an anticancer agent.

The biological activity of this compound is hypothesized to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis.

- Modulation of Cytokine Production : The compound appears to affect signaling pathways related to inflammation.

- Interaction with Cellular Membranes : Its lipophilic nature allows it to integrate into lipid membranes, potentially disrupting cellular integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.